N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains an adamantan-2-yl group and a benzo[d]thiazole-6-carboxamide group . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. On the other hand, thiazoles are a class of organic compounds that contain a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of your compound would be complex due to the presence of the adamantan-2-yl group and the benzo[d]thiazole-6-carboxamide group. The adamantan-2-yl group is a three-dimensional, cage-like structure, while the benzo[d]thiazole group is a planar, aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions of your compound would depend on the functional groups present and the conditions under which the reactions are carried out. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, which includes borate and sulfonamide groups, allows for a variety of transformations, making it a versatile building block in the synthesis of more complex molecules.
Drug Development
The adamantane moiety is a significant feature in drug molecules due to its bioactive properties. The compound could be used in the development of new pharmaceuticals, especially considering its potential for modification and the introduction of additional functional groups .
Enzyme Inhibition
Borate-containing compounds like this one have been studied for their role as enzyme inhibitors. They can bind to the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is crucial .
Fluorescent Probes
The borate group in the compound can be utilized to create fluorescent probes. These probes can detect the presence of various analytes, such as hydrogen peroxide, sugars, and ions, which is valuable in both biological research and medical diagnostics .
Stimulus-Responsive Drug Carriers
Due to the reactive nature of the borate linkage, this compound could be used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH or glucose levels, to release drugs at targeted sites within the body .
Antitumor Activity
Thiazole derivatives, which are part of this compound’s structure, have shown antitumor and cytotoxic activities. This suggests potential applications in cancer research, where the compound could be part of therapeutic agents designed to target and destroy cancer cells .
Future Directions
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-20(15-5-12-4-13(7-15)8-16(20)6-12)10-21-19(23)14-2-3-17-18(9-14)25-11-22-17/h2-3,9,11-13,15-16H,4-8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGIFAAYLRORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
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